12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
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Description
12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a useful research compound. Its molecular formula is C16H20ClN3S and its molecular weight is 321.87. The purity is usually 95%.
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Scientific Research Applications
Metal-Induced Facile Synthesis
The reaction involving similar tricyclic systems has been explored in the presence of metal catalysts. For instance, Tandon and Lucas (2008) demonstrated the nickel(II) perchlorate-induced formation of a novel heterotricyclic system, which showcases metal-induced carbon–carbon bond formation (Tandon & Lucas, 2008).
Stereoselective Photodimerization
Wang et al. (2006) investigated the stereoselective [4+4] photodimerization of 2-aminopyridine hydrochloride in the presence of cucurbit[7]uril, forming a structurally similar compound. This highlights the potential for stereoselective reactions involving tricyclic systems in aqueous solutions (Wang, Yuan, & Macartney, 2006).
Strain-Induced Alkyne Formation
Research by Tümer et al. (2001) on high-temperature bromination leading to the formation of a strained bicyclic alkyne demonstrates the reactivity potential of similar tricyclic compounds under specific conditions, suggesting avenues for synthesis and transformation (Tümer, Taşkesenligil, & Balcı, 2001).
Cage Molecule Synthesis
Watson et al. (1994) explored the synthesis of a strained cage molecule containing a similar tricyclic structure, demonstrating the potential of such compounds in forming complex molecular architectures (Watson et al., 1994).
Methylation and Structural Investigation
Lyshchikov et al. (1998) synthesized derivatives of tricyclic compounds via methylation, providing insights into the structural modification and potential applications of these compounds (Lyshchikov et al., 1998).
Properties
IUPAC Name |
12-chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3S/c1-10-5-7-20(8-6-10)9-13-18-15(17)14-11-3-2-4-12(11)21-16(14)19-13/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAIMXMFLYCVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322828 |
Source
|
Record name | 12-chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
793727-91-0 |
Source
|
Record name | 12-chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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